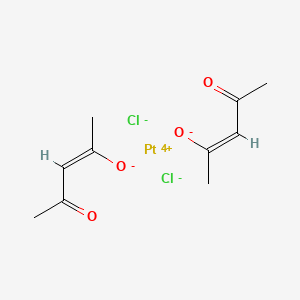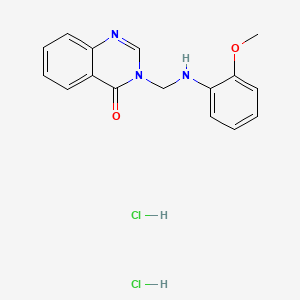
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride typically involves the reaction of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. One common method is the Schiff base reduction route, where the intermediate Schiff base is reduced to form the desired quinazolinone . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
Uniqueness
4(3H)-Quinazolinone, 3-(((2-methoxyphenyl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which may enhance its solubility and stability
Eigenschaften
CAS-Nummer |
75159-51-2 |
|---|---|
Molekularformel |
C16H17Cl2N3O2 |
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
3-[(2-methoxyanilino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H15N3O2.2ClH/c1-21-15-9-5-4-8-14(15)18-11-19-10-17-13-7-3-2-6-12(13)16(19)20;;/h2-10,18H,11H2,1H3;2*1H |
InChI-Schlüssel |
ITVFLURPOXEUKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


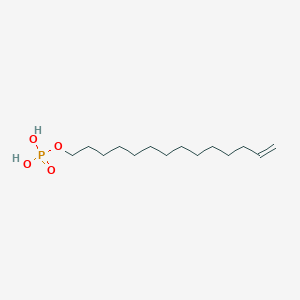
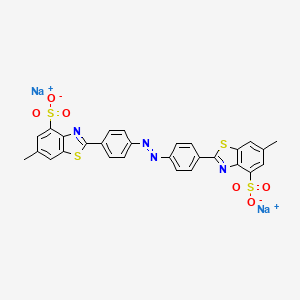
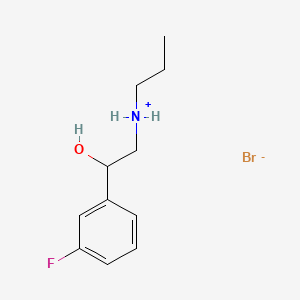
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
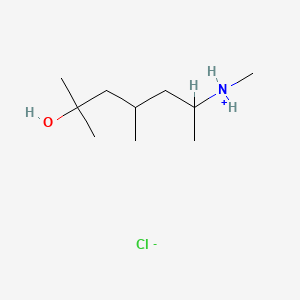

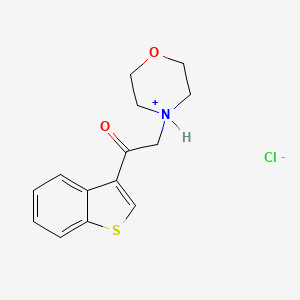
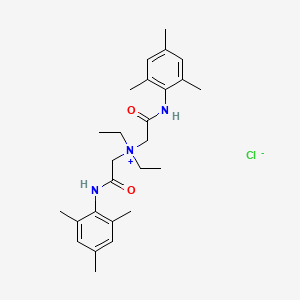

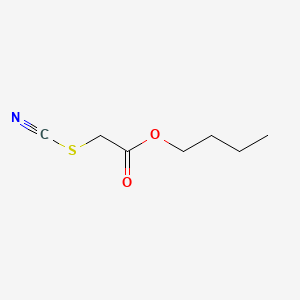
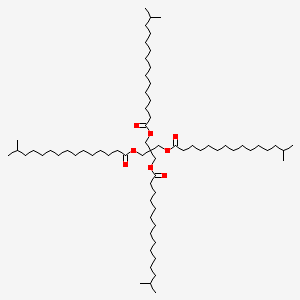
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
